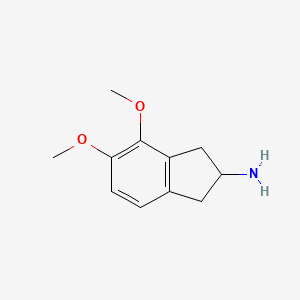

2-Amino-4,5-dimethyoxyindane

Description

2-Amino-4,5-dimethoxyindane is a bicyclic aromatic compound featuring an indane backbone (a fused benzene and cyclopentane ring) substituted with methoxy groups at the 4- and 5-positions and an amino group at the 2-position. These compounds share a common indane scaffold but differ in substituent type and position, which critically influence their biological activity and toxicity profiles.

Properties

CAS No. |

83598-56-5 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-3-7-5-8(12)6-9(7)11(10)14-2/h3-4,8H,5-6,12H2,1-2H3 |

InChI Key |

OVOZNCAEVHJDNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(CC(C2)N)C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methoxy-6-methyl-2-aminoindan

- Substituents : Methoxy (-OCH₃) at position 5, methyl (-CH₃) at position 4.

- Pharmacology: Exhibits serotonergic activity analogous to 3,4-methylenedioxymethamphetamine (MDMA), likely due to its ability to modulate serotonin release and reuptake.

- Key Difference: The methyl group at position 6 may reduce steric hindrance, enhancing receptor interaction compared to 2-amino-4,5-dimethoxyindane.

5-Iodo-2-aminoindan

- Substituents : Iodo (-I) at position 3.

- Pharmacology: Acts as a non-neurotoxic analog of para-iodoamphetamine, with reduced dopaminergic toxicity. The bulky iodine substituent may hinder blood-brain barrier penetration, mitigating neurotoxicity while retaining partial receptor affinity .

- Key Difference : Halogenation at position 5 alters electronic properties and metabolic stability compared to methoxy-substituted analogs.

Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)

- Structure : Imidazopyridine core with phenyl and methyl substituents.

- Toxicity: Highly carcinogenic in rodents, inducing colon, mammary, and lymphoid tumors via DNA adduct formation .

- Key Difference: The indane scaffold of 2-amino-4,5-dimethoxyindane lacks the conjugated heterocyclic system implicated in mutagenicity, suggesting a safer profile.

Table 1: Comparative Analysis of Aminoindanes and Related Compounds

Key Observations:

Substituent Effects :

- Methoxy groups enhance lipophilicity and receptor binding affinity but may increase metabolic oxidation risks.

- Halogens (e.g., iodine) reduce neurotoxicity but lower CNS penetration due to increased molecular weight and polarity .

Biological Activity: Aminoindanes with para-substituted electron-donating groups (e.g., -OCH₃) exhibit stronger serotonergic effects, while meta-substitution (e.g., -CH₃) may alter selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.